molecular formula C5H2BrClN2O B2783912 6-Bromo-5-chloropyrazine-2-carbaldehyde CAS No. 2248409-34-7

6-Bromo-5-chloropyrazine-2-carbaldehyde

Cat. No.: B2783912
CAS No.: 2248409-34-7
M. Wt: 221.44
InChI Key: ISPZSPLTJBMCGI-UHFFFAOYSA-N
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Description

6-Bromo-5-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H2BrClN2O. It is a derivative of pyrazine, featuring bromine and chlorine substituents at the 6 and 5 positions, respectively, and an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloropyrazine-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyrazine derivatives followed by formylation. For instance, a typical synthetic route might include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloropyrazine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-chloropyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloropyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloropyrazine-2-carbaldehyde is unique due to its specific combination of bromine, chlorine, and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

6-bromo-5-chloropyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O/c6-4-5(7)8-1-3(2-10)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPZSPLTJBMCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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